Gossypetin 3-methyl ether

描述

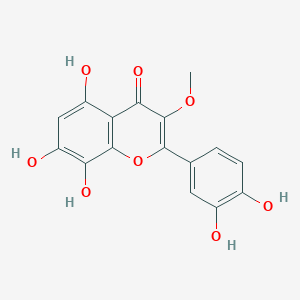

Gossypetin 3-methyl ether is a naturally occurring flavonoid compound found in certain plants, such as those belonging to the Gossypium and Bidens genera . It is known for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties . The chemical structure of this compound includes a benzopyranone core with multiple hydroxyl groups and a methoxy group at the 3-position .

准备方法

Synthetic Routes and Reaction Conditions: Gossypetin 3-methyl ether can be synthesized through the methylation of gossypetin. The process typically involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction is carried out under reflux conditions to ensure complete methylation of the hydroxyl group at the 3-position.

Industrial Production Methods: Industrial production of this compound often involves extraction from plant materials. The plant material is first dried and ground, followed by extraction using solvents like ethanol or methanol . The extract is then subjected to chromatographic techniques to isolate and purify this compound. Further purification can be achieved through crystallization.

化学反应分析

Types of Reactions: Gossypetin 3-methyl ether undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized flavonoid derivatives.

Reduction: Dihydro derivatives with reduced double bonds.

Substitution: Halogenated or nitrated derivatives depending on the substituent used.

科学研究应用

Antioxidant Properties

Gossypetin 3-methyl ether exhibits significant antioxidant activity, which is crucial in combating oxidative stress-related diseases. Studies have shown that this compound can scavenge free radicals and reduce oxidative damage in cellular systems.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This action is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Anticancer Potential

This compound has been extensively studied for its anticancer effects across various cancer types. Its mechanisms include inducing apoptosis, inhibiting cell proliferation, and modulating critical signaling pathways involved in cancer progression.

Case Studies

Pharmacological Insights

This compound's pharmacological profile includes:

- Vasorelaxant Effects : Recent studies have highlighted its ability to induce vasorelaxation, suggesting potential applications in treating hypertension .

- Neuroprotective Effects : The compound has shown promise in neuroprotection, particularly in models of cerebral ischemia, indicating its versatility beyond oncology .

作用机制

The mechanism of action of Gossypetin 3-methyl ether involves multiple molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anticancer Activity: this compound induces apoptosis in cancer cells by activating caspases and inhibiting survival pathways.

相似化合物的比较

Gossypetin 3-methyl ether can be compared with other flavonoids such as quercetin, kaempferol, and myricetin:

Quercetin: Similar to this compound, quercetin has multiple hydroxyl groups but lacks the methoxy group at the 3-position.

Kaempferol: Kaempferol has fewer hydroxyl groups compared to this compound and lacks the methoxy group.

Myricetin: Myricetin has more hydroxyl groups than this compound and lacks the methoxy group.

This compound stands out due to its unique combination of hydroxyl and methoxy groups, which contribute to its distinct pharmacological profile and reactivity .

生物活性

Gossypetin 3-methyl ether, a flavonoid compound derived from the cotton plant (Gossypium species), has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects, supported by various studies and case reports.

Chemical Structure and Properties

This compound is characterized by its molecular formula and is classified as a flavonoid glycoside. Its structure contributes to its biological activity, particularly in modulating cellular pathways involved in cancer progression and inflammation.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. Studies have shown that it can scavenge free radicals, thereby protecting cells from oxidative damage. This activity is beneficial in preventing chronic diseases associated with oxidative stress, including cancer and cardiovascular diseases.

Anti-Inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). By modulating these inflammatory pathways, this compound may help alleviate conditions such as arthritis and other inflammatory disorders.

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. Notably:

- Breast Cancer : A study demonstrated that this compound significantly inhibits the proliferation of breast cancer cells by inducing apoptosis and cell cycle arrest at the G2-M phase. It was found to suppress the Notch1 and PI3K/Akt signaling pathways, which are critical for cancer cell survival and proliferation .

- Colorectal Cancer : Another research highlighted its ability to reduce cell viability in colorectal cancer cells in a dose-dependent manner. The compound was shown to promote apoptosis by downregulating spermine oxidase (SMOX), an enzyme involved in polyamine metabolism, thus decreasing polyamine levels in cancer cells .

- Skin Cancer : this compound has also been reported to inhibit neoplastic transformation in mouse skin epidermal cells by targeting extracellular signal-regulated kinases (ERKs), showcasing its potential as a chemopreventive agent .

The biological activities of this compound can be attributed to several mechanisms:

- Cell Cycle Modulation : By inducing cell cycle arrest at specific phases, it prevents the proliferation of cancer cells.

- Apoptosis Induction : The compound triggers apoptotic pathways through various signaling cascades, leading to programmed cell death in malignant cells.

- Inhibition of Signaling Pathways : this compound inhibits key signaling pathways involved in cancer progression, such as Notch1 and PI3K/Akt pathways.

Data Table: Summary of Biological Activities

Case Studies

- Breast Cancer Study : In vitro studies on MDA-MB-231 and MCF-7 cell lines demonstrated that this compound effectively reduced cell viability and induced apoptosis through modulation of key signaling pathways .

- Colorectal Cancer Research : A detailed analysis showed that treatment with this compound led to significant reductions in polyamine levels in colorectal cancer cells, correlating with increased apoptosis rates .

属性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxy-3-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O8/c1-23-16-13(22)11-9(19)5-10(20)12(21)15(11)24-14(16)6-2-3-7(17)8(18)4-6/h2-5,17-21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHKPDQFOBROCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(OC2=C(C1=O)C(=CC(=C2O)O)O)C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86749-51-1 | |

| Record name | Gossypetin 3-methylether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086749511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GOSSYPETIN 3-METHYLETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HR3R23F5MD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of gossypetin methyl ethers in the plant kingdom?

A1: Gossypetin methyl ethers, particularly gossypetin 7-methyl ether and gossypetin 3'-methyl ether, play a crucial role as yellow flower pigments in certain plant species within the Rutaceae family. [, ] Specifically, gossypetin 7-methyl ether 3-rutinoside is responsible for the yellow coloration in Ruta graveolens and five other Ruta species. [, ] In contrast, four Haplophyllum species derive their yellow flower color from gossypetin 3'-methyl ether 7-glucoside. [, ]

Q2: Does the presence of carotenoids affect the yellow coloration imparted by gossypetin methyl ethers?

A2: While carotenoids are present alongside gossypetin 7-methyl ether 3-rutinoside in Ruta graveolens, research indicates that these pigments do not contribute to UV patterning. [, ] The petals of Ruta graveolens exhibit uniform UV absorption, suggesting that the yellow coloration is primarily attributed to the gossypetin derivative. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。